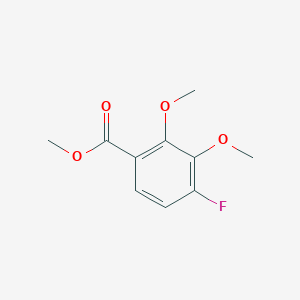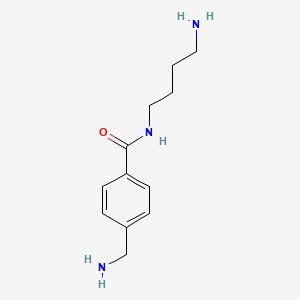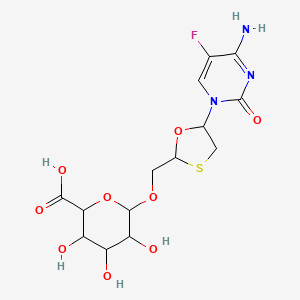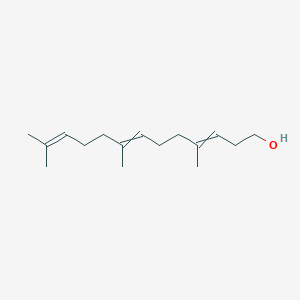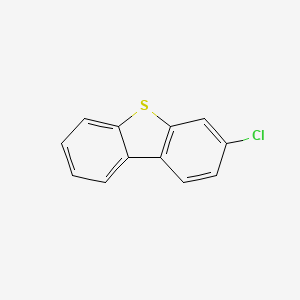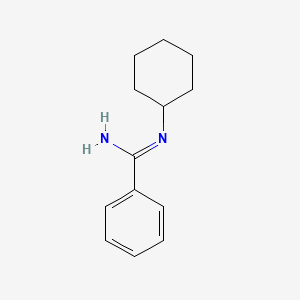
N-Cyclohexylbenzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexylbenzamidine is an organic compound that belongs to the class of amidines It is characterized by the presence of a benzene ring attached to a cyclohexyl group through an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexylbenzamidine can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction between benzoic acid derivatives and cyclohexylamine under controlled conditions. The use of high temperatures and specific catalysts can enhance the efficiency and yield of the reaction. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylbenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyclohexylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexylbenzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the formation of reactive oxygen species (ROS) by preventing the activity of NADPH oxidase, leading to reduced oxidative stress and cell death . This mechanism is particularly relevant in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamidine
- N-Phenylbenzamidine
- N-Methylbenzamidine
Uniqueness
N-Cyclohexylbenzamidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N'-cyclohexylbenzenecarboximidamide |
InChI |
InChI=1S/C13H18N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15) |
InChI Key |
FNEAZWBKUPLXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
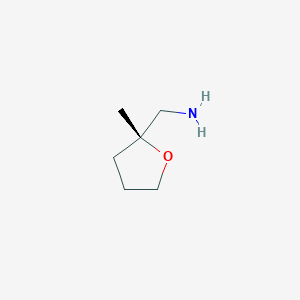


![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)

